molecular formula C17H17N5OS B2619886 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide CAS No. 2034346-51-3

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide

Cat. No.: B2619886
CAS No.: 2034346-51-3
M. Wt: 339.42
InChI Key: JGJNJVGQDPHPCE-UHFFFAOYSA-N
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Description

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a thiazolo[5,4-b]pyridine moiety with a piperidine ring and a picolinamide group, making it a versatile candidate for various biochemical interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide typically involves multiple steps, starting from commercially available substances. One effective method involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions, including cyclization and functional group modifications . The reaction conditions often require specific reagents and catalysts to ensure high yields and purity. For instance, the use of sulfonamide functionality has been shown to be crucial for the inhibitory activity of related compounds .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the reaction efficiency and minimizing by-products through controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives that have been studied for their biological activities . These compounds often share structural similarities but differ in their functional groups, which can significantly impact their reactivity and biological effects.

Uniqueness

What sets N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide apart is its combination of a thiazolo[5,4-b]pyridine core with a piperidine ring and a picolinamide group. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-15(13-4-1-2-8-18-13)20-12-6-10-22(11-7-12)17-21-14-5-3-9-19-16(14)24-17/h1-5,8-9,12H,6-7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJNJVGQDPHPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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